Tetragastrin
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Overview
Description
Tetragastrin, also known as cholecystokinin tetrapeptide, is a peptide fragment derived from the larger peptide hormone cholecystokinin. It is composed of four amino acids: tryptophan, methionine, aspartic acid, and phenylalaninamide. This compound is known for its ability to stimulate gastric acid secretion and has been used extensively in scientific research to study gastrointestinal physiology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetragastrin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The industrial production methods are designed to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Tetragastrin undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Restored methionine-containing this compound.
Substitution: Various this compound analogs with modified amino acid sequences.
Scientific Research Applications
Tetragastrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of gastrointestinal physiology, particularly in understanding the regulation of gastric acid secretion.
Medicine: Utilized in research on gastrointestinal disorders and the development of new therapeutic agents.
Industry: Applied in the development of diagnostic tools and assays for gastrointestinal function.
Mechanism of Action
Tetragastrin exerts its effects by binding to cholecystokinin B (CCKB) receptors, which are primarily located in the stomach and brain. Upon binding to these receptors, this compound stimulates the secretion of gastric acid by activating the oxyntic cells in the stomach. This process involves the activation of intracellular signaling pathways, including the release of calcium ions and the activation of protein kinases .
Comparison with Similar Compounds
Pentagastrin: A pentapeptide that also stimulates gastric acid secretion but has a slightly different amino acid sequence.
Cholecystokinin Octapeptide: An octapeptide with broader physiological effects, including stimulation of pancreatic enzyme secretion and gallbladder contraction.
Tetragastrin’s specificity and potency make it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLYUZOGHTBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956595 |
Source
|
Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-91-3 |
Source
|
Record name | 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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